molecular formula C14H20N2O B5417414 1-(4-Butylphenyl)-3-cyclopropylurea

1-(4-Butylphenyl)-3-cyclopropylurea

Cat. No.: B5417414
M. Wt: 232.32 g/mol
InChI Key: LTPBNEZKJMRXPJ-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-3-cyclopropylurea is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.33 g/mol . It belongs to a class of aryl-cyclopropylurea compounds that are of significant interest in medicinal and organic chemistry research. While data on this specific molecule is limited, structurally related compounds featuring the cyclopropylurea moiety are frequently investigated as key intermediates or core structures in the development of active pharmaceutical ingredients. For instance, cyclopropylurea derivatives are well-documented as impurities and metabolites of targeted therapies, such as Lenvatinib, highlighting the importance of this chemical scaffold in drug metabolism and analytical chemistry studies . The presence of both a lipophilic tert-butyl group and a polar urea functional group within the same molecule makes it a valuable template for studying structure-activity relationships, molecular interactions, and as a building block in the synthesis of more complex chemical entities. Researchers may utilize this compound in exploratory projects involving kinase inhibitor research, protein-ligand binding studies, or as a standard in chromatographic analysis. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-(4-butylphenyl)-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-3-4-11-5-7-12(8-6-11)15-14(17)16-13-9-10-13/h5-8,13H,2-4,9-10H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPBNEZKJMRXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-3-cyclopropylurea typically involves the reaction of 4-butylaniline with cyclopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)-3-cyclopropylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(4-Butylphenyl)-3-cyclopropylurea has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-3-cyclopropylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea (CAS: 796848-79-8)

    • Structure : Chloro and hydroxyl groups at the 2- and 4-positions of the phenyl ring.
    • Properties : Molecular weight 226.66 g/mol, solubility in DMSO, and storage at 2–8°C .
    • Safety : Hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
    • Comparison : The chloro and hydroxyl groups increase polarity, likely reducing lipid solubility compared to the butylphenyl analog. This may limit blood-brain barrier penetration but improve aqueous solubility for in vitro applications.
  • 1-(4-Aminophenyl)-3-cyclopropylurea (CAS: 1000931-26-9) Structure: Amino group at the 4-position of the phenyl ring. Properties: Molecular formula C₁₀H₁₃N₃O .

Urea Derivatives with Heterocyclic Modifications

  • 1-(1,1-Bis(4-chlorophenyl)-3,3,3-trifluoropropyl)-1,3-dimethylurea
    • Structure : Bis(4-chlorophenyl) and trifluoropropyl groups.
    • Synthesis : Yielded 88% via radical trifluoromethylation, indicating robust synthetic accessibility .
    • Comparison : The trifluoromethyl group enhances metabolic stability and electronegativity, contrasting with the cyclopropyl group’s conformational rigidity in the target compound.

Comparison with Functional Analogs: Thiazolidinone Derivatives

Thiazolidinones with 4-butylphenyl groups (e.g., C1–C6 in ) exhibit diverse bioactivities, including antimicrobial and anti-inflammatory properties. Key findings:

  • Structural Feature : 4-Butylphenyl substituents paired with thiophene or chlorophenyl groups.
  • Genotoxicity: Non-mutagenic up to 1 mM in E. coli WP2 assays .
  • Comparison: The butylphenyl group’s role in enhancing lipophilicity and target affinity may parallel its function in 1-(4-Butylphenyl)-3-cyclopropylurea, though the urea backbone vs.

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Safety Notes
This compound 2250243-44-6 C₁₈H₂₃N₃O ~305.4 (estimated) 4-Butylphenyl, cyclopropyl Likely improved hydrophobicity
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea 796848-79-8 C₁₀H₁₁ClN₂O₂ 226.66 2-Cl, 4-OH Research use only; irritant
1-(4-Aminophenyl)-3-cyclopropylurea 1000931-26-9 C₁₀H₁₃N₃O 191.23 4-NH₂ Potential for target interactions
Thiazolidinone C1 (from ) - C₂₄H₂₃N₃OS 401.52 4-Butylphenyl, thiophene Non-mutagenic up to 1 mM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Butylphenyl)-3-cyclopropylurea, and how can reaction conditions be fine-tuned to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or urea coupling reactions. For example, a modified Ullmann coupling using cesium carbonate in dimethyl sulfoxide (DMSO) at 70°C for 23 hours has been reported for structurally similar urea derivatives . Key factors include:

  • Catalyst selection : Cs₂CO₃ or KOtBu for deprotonation.
  • Solvent optimization : Polar aprotic solvents like DMSO enhance reactivity.
  • Temperature control : Prolonged heating (20–25 hours) at 55–70°C improves conversion rates .
    • Validation : Monitor reaction progress via HPLC or TLC, and confirm purity (>99%) using COA (Certificate of Analysis) protocols .

Q. How can crystallographic data for this compound be obtained, and which software tools are recommended for structure refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement, leveraging its robustness in handling small-molecule data. Key steps:

  • Data collection : High-resolution synchrotron sources reduce noise.
  • Refinement parameters : Apply anisotropic displacement parameters and validate via R-factor convergence (<0.05) .
    • Troubleshooting : For twinned crystals, SHELXPRO’s twin-law identification module can resolve ambiguities .

Q. What analytical techniques are most effective for characterizing purity and stability?

  • Methodological Answer :

  • Purity : LC-MS (liquid chromatography-mass spectrometry) with a C18 column and acetonitrile/water gradient.
  • Stability : Accelerated degradation studies under varying pH (2–12) and temperature (40–60°C) with NMR monitoring .
  • Storage : Maintain at 2–8°C in sealed, argon-purged vials to prevent hydrolysis of the urea moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for urea derivatives like this compound?

  • Methodological Answer :

  • Reproducibility checks : Replicate assays under standardized conditions (e.g., ATP-binding cassette transporter inhibition assays at 37°C ± 0.5°C).
  • Data normalization : Use internal controls (e.g., IC₅₀ values relative to reference inhibitors) to minimize batch-to-batch variability .
  • Meta-analysis : Cross-reference PubChem bioactivity data (AID 743255) with in-house results .

Q. What strategies can be employed to study structure-activity relationships (SAR) for cyclopropyl-containing urea analogs?

  • Methodological Answer :

  • Scaffold diversification : Synthesize derivatives with substituents like 4-fluorophenyl or furan-3-yl to assess electronic effects .
  • Computational modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) to predict binding affinities .
  • In vitro validation : Use SPR (surface plasmon resonance) to measure kinetic parameters (kₐ, k𝒹) for lead compounds .

Q. What experimental designs are recommended to investigate regioselectivity in the synthesis of polysubstituted urea derivatives?

  • Methodological Answer :

  • Isotopic labeling : Introduce ¹³C or ¹⁵N at the urea carbonyl to track regiochemistry via 2D NMR .
  • Competitive experiments : Compare reaction outcomes between 4-butylphenyl and 2-chlorophenyl analogs under identical conditions .
  • DFT calculations : Use Gaussian 16 to model transition states and identify steric/electronic drivers of selectivity .

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